Org OD 02-0 was developed by N.V. Organon, a pharmaceutical company known for its work in hormone therapies. It is classified under synthetic progestins and is specifically recognized for its role in mediating non-genomic actions of progesterone through mPRs, particularly in breast cancer and reproductive systems.
The synthesis of Org OD 02-0 involves several key steps typical of steroid modifications:
The specific conditions (temperature, solvents, catalysts) used during the synthesis can significantly affect the yield and purity of Org OD 02-0, although detailed protocols are generally proprietary.
Org OD 02-0 has a distinct molecular structure characterized by:
Crystallographic studies and molecular modeling have provided insights into its binding interactions with mPRα, highlighting critical hydrogen bonding and hydrophobic interactions that facilitate receptor activation.
Org OD 02-0 participates in several notable chemical reactions:
The mechanism of action of Org OD 02-0 primarily involves:
Studies indicate that Org OD 02-0's effects can be differentiated based on treatment duration, with short-term effects primarily mediated through mPRα while longer-term effects may engage nPRs.
Org OD 02-0 exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings and biological studies.
Org OD 02-0 has several significant applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3